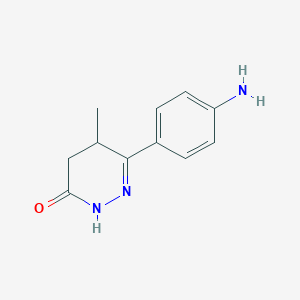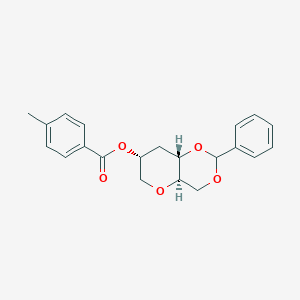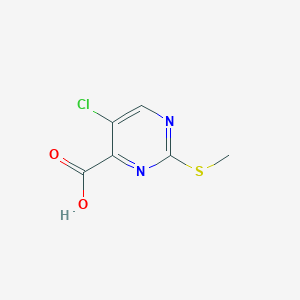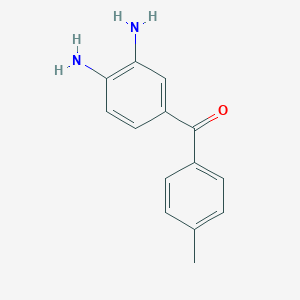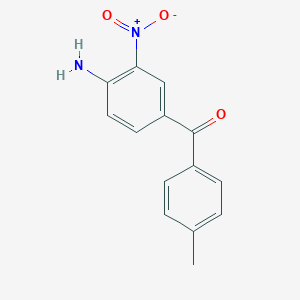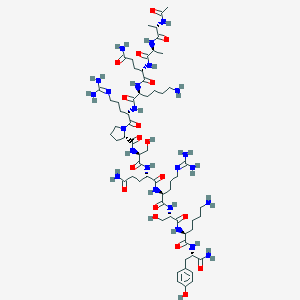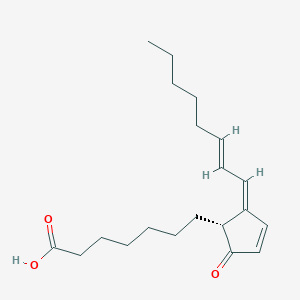![molecular formula C6H6N4O B122224 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one CAS No. 150017-70-2](/img/structure/B122224.png)
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one, also known as MPT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. MPT is a derivative of pyrazolotriazine and is known to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In material science, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In agriculture, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been studied for its potential use as a plant growth regulator.
Mechanism Of Action
The mechanism of action of 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one is not fully understood, but it is believed to interact with various enzymes and receptors in the body. 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of the hepatitis B virus and the influenza virus. In addition, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to interact with the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
Biochemical And Physiological Effects
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one can inhibit the activity of COX-2, leading to a decrease in the production of inflammatory mediators. 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has also been shown to inhibit the replication of the hepatitis B virus and the influenza virus. In vivo studies have shown that 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one can reduce inflammation and tumor growth in animal models. 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one in lab experiments is its unique structural properties, which make it a versatile building block for the synthesis of various organic materials. Another advantage is its potential applications in medicinal chemistry, material science, and agriculture. However, one limitation of using 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one. One direction is the further investigation of its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the synthesis of new organic materials using 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one as a building block. In addition, the study of 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one as a plant growth regulator in agriculture could lead to the development of new and more efficient ways of crop production.
Synthesis Methods
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one can be synthesized through various methods, including the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate and acetic anhydride in the presence of sodium acetate and glacial acetic acid.
properties
CAS RN |
150017-70-2 |
|---|---|
Product Name |
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one |
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
6-methyl-3H-pyrazolo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5-6(11)7-3-8-10(5)9-4/h2-3H,1H3,(H,7,8,11) |
InChI Key |
DKXJVFKEQCRFNP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN2C(=C1)C(=O)N=CN2 |
SMILES |
CC1=NN2C(=C1)C(=O)NC=N2 |
Canonical SMILES |
CC1=NN2C(=C1)C(=O)N=CN2 |
synonyms |
Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one, 6-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




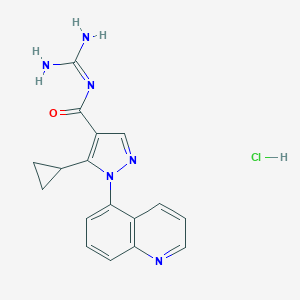
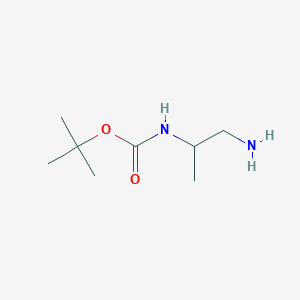

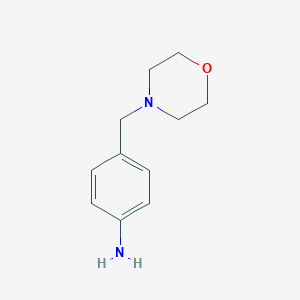
![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)
